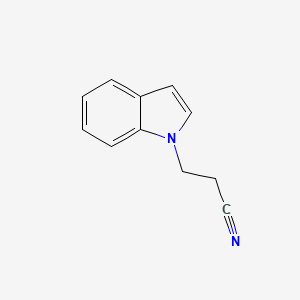

1H-Indole-1-propiononitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-indol-1-ylpropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-6,9H,3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVTZBHZFUIILH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196055 | |

| Record name | 1H-Indole-1-propiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4414-79-3 | |

| Record name | 1H-Indole-1-propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4414-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-1-propiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004414793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-1-propionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-1-propiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indole-1-propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-INDOLE-1-PROPIONONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9IGY1OIC1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Solubility Profile & Handling of 1-(2-cyanoethyl)indole

This guide provides an in-depth technical analysis of 1-(2-cyanoethyl)indole (IUPAC: 3-(1H-indol-1-yl)propanenitrile), a critical intermediate in the synthesis of indole alkaloids and pharmaceutical actives.

Executive Summary

1-(2-cyanoethyl)indole is a bifunctional building block combining the electron-rich indole core with a reactive nitrile handle. Its solubility behavior is governed by the competition between the hydrophobic aromatic system and the polar cyanoethyl tail. Understanding this duality is essential for optimizing Michael addition workups, recrystallization yields, and liquid-liquid extractions.

This guide moves beyond basic "soluble/insoluble" labels to provide a mechanistic understanding of solvent interactions, enabling precise control over purification and reaction outcomes.

Physicochemical Profile

Before selecting solvents, one must understand the molecular forces at play.

| Property | Specification | Mechanistic Implication |

| Chemical Name | 3-(1H-indol-1-yl)propanenitrile | N-alkylation removes the indole N-H donor, reducing H-bonding capability compared to bare indole. |

| Molecular Formula | C₁₁H₁₀N₂ | Moderate molecular weight (170.21 g/mol ) allows for volatility under high vacuum. |

| Physical State | Low-melting solid or Viscous Oil | Polymorph dependent. Often isolates as an oil that slowly crystallizes (MP ~50–55°C). |

| Dipole Moment | High (Nitrile group) | Strong interaction with polar aprotic solvents (DMSO, DMF, MeCN). |

| LogP (Predicted) | ~2.0 – 2.5 | Lipophilic character dominates, driving solubility in chlorinated and aromatic solvents. |

Solubility Principles & Solvent Selection

The solubility of 1-(2-cyanoethyl)indole follows a "Like Dissolves Like" hierarchy modified by the specific interactions of the nitrile group.

A. Primary Solvents (High Solubility)

Use for: Reaction media, preparing stock solutions, chromatography loading.

-

Chlorinated Solvents (DCM, Chloroform): Excellent solubility. The polarizability of chlorine atoms interacts favorably with the aromatic indole system.

-

Polar Aprotic (DMF, DMSO, Acetonitrile): High solubility. The nitrile tail interacts strongly via dipole-dipole forces. Acetonitrile is the preferred solvent for HPLC analysis.

-

Esters (Ethyl Acetate): Good solubility. Standard solvent for extraction and silica gel chromatography.

B. Conditional Solvents (Temperature Dependent)

Use for: Recrystallization and purification.

-

Alcohols (Methanol, Ethanol, Isopropanol):

-

Cold: Moderate to low solubility.

-

Hot: High solubility.

-

Protocol: This temperature dependence makes ethanol an ideal candidate for recrystallization. The compound dissolves at reflux but precipitates upon cooling, especially if seeded.

-

C. Anti-Solvents (Low/No Solubility)

Use for: Precipitation, washing, and biphasic extraction.

-

Water: Practically insoluble. The hydrophobic indole core overrides the polarity of the nitrile group.

-

Aliphatic Hydrocarbons (Hexanes, Heptane, Pentane): Low solubility.

-

Utility: Used to wash the crude solid/oil to remove non-polar impurities (like unreacted indole) or to induce precipitation from a concentrated ethyl acetate/toluene solution.

-

D. Solubility Decision Matrix (DOT Visualization)

Caption: Solubility profile classification for 1-(2-cyanoethyl)indole based on solvent polarity and interaction type.[1]

Experimental Protocols

Protocol A: Purification via Recrystallization

If the crude product solidifies but contains impurities (e.g., starting indole or polymeric side products), use this ethanol-based method.

-

Dissolution: Place crude 1-(2-cyanoethyl)indole in a flask. Add minimal Ethanol (95%) or Isopropanol .

-

Heating: Heat to reflux (approx. 78°C for EtOH) until the solid fully dissolves. If insolubles remain (likely polymers), filter while hot.

-

Cooling: Remove from heat and allow to cool slowly to room temperature.

-

Precipitation: If oiling occurs (common with low MP solids), scratch the glass or add a seed crystal. Transfer to a -20°C freezer to maximize yield.

-

Filtration: Collect crystals via vacuum filtration. Wash with cold Hexane (to remove non-polar surface impurities without dissolving the product).

Protocol B: Workup & Extraction (Liquid-Liquid)

For isolating the compound from a Michael addition reaction mixture (e.g., Indole + Acrylonitrile + Base).

-

Quench: Dilute the reaction mixture with Water (approx. 3x reaction volume).

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) or DCM (3x).

-

Note: The product partitions into the organic layer. Unreacted acrylonitrile (if water soluble enough) and base catalysts remain in the aqueous phase.

-

-

Wash: Wash the combined organic layers with Brine (saturated NaCl) to remove trapped water.

-

Drying: Dry over anhydrous Na₂SO₄ or MgSO₄ .

-

Concentration: Evaporate solvent under reduced pressure.

-

Trituration (Optional): If the residue is a sticky oil, triturate with Pentane/Hexane to induce solidification.

Protocol C: HPLC Sample Preparation

-

Diluent: Acetonitrile (MeCN) or Methanol (MeOH).

-

Concentration: 0.5 – 1.0 mg/mL.

-

Filtration: 0.22 µm PTFE filter (Nylon is also acceptable, but PTFE is preferred for nitriles to avoid any potential adsorption).

Synthesis & Purification Workflow

The following diagram illustrates the standard flow from synthesis to pure isolated product, highlighting where specific solubility properties are leveraged.

Caption: Standard workup and purification workflow leveraging the hydrophobicity of the indole core.

Safety & Handling

-

Nitrile Hazard: While not as acutely toxic as simple cyanide salts, organic nitriles can metabolize to release cyanide in vivo. Handle with gloves and in a fume hood.

-

Skin Absorption: Indoles and nitriles can penetrate skin. Use Nitrile gloves (appropriate for short contact with DCM/EtOAc, but change immediately upon splash).

-

Storage: Store in a cool, dry place. N-alkyl indoles are generally stable but can oxidize (turn pink/red) upon prolonged exposure to light and air. Store in amber vials.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 798, Indole. Retrieved from [Link]

- Context: Provides baseline solubility and physical property d

- Mousavizadeh, F., et al. (2020). One-pot three-component synthesis of pyrrole functionalized indole derivatives.Journal of the Iranian Chemical Society. Context: Describes Michael addition protocols and workup procedures for N-substituted indoles.

-

Matrix Fine Chemicals. (2023). Product Sheet: 3-(3-Methyl-1H-indol-1-yl)propanenitrile.[2]

- Context: Provides physical property analogies for N-cyanoethyl substituted indoles.

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. Context: Authoritative source on "Like Dissolves Like" theory and Michael addition mechanisms.

Sources

An In-Depth Technical Guide to Indole-1-propionitrile for Research and Drug Development Professionals

This guide provides a comprehensive technical overview of Indole-1-propionitrile (IPN), a significant indole derivative for professionals in research, chemical synthesis, and drug development. We will delve into its chemical properties, synthesis protocols, potential therapeutic applications, and provide a market analysis of its availability and pricing.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, neurotransmitters (e.g., serotonin), and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" in drug discovery.[1][2] Indole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] Indole-1-propionitrile (IPN) is a specific derivative that serves as a valuable synthetic intermediate and a precursor to biologically active molecules, most notably Indole-3-propionic acid (IPA), a crucial metabolite produced by the human gut microbiota.

Core Technical Data: Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development. Indole-1-propionitrile is identified by the CAS Number 4414-79-3 .[4]

| Property | Value | Source |

| IUPAC Name | 3-indol-1-ylpropanenitrile | PubChem[4] |

| Molecular Formula | C₁₁H₁₀N₂ | PubChem[4] |

| Molecular Weight | 170.21 g/mol | PubChem[4] |

| Monoisotopic Mass | 170.0844 Da | PubChem[4] |

| XLogP3 | 2.3 | PubChem[4] |

| Hydrogen Bond Donors | 0 | PubChem[4] |

| Hydrogen Bond Acceptors | 1 | PubChem[4] |

| Rotatable Bonds | 2 | PubChem[4] |

These properties, particularly the XLogP3 value, suggest moderate lipophilicity, which is often a desirable trait for drug candidates, influencing their absorption and distribution characteristics. The presence of a single hydrogen bond acceptor (the nitrile nitrogen) and no donors dictates its interaction capabilities in biological systems.[4]

Synthesis and Chemical Reactivity

The primary and most direct route to Indole-1-propionitrile is through the cyanoethylation of indole . This reaction is a specific type of Michael addition.

Causality of the Synthetic Protocol

The cyanoethylation of indole with acrylonitrile is the preferred method due to the high reactivity of acrylonitrile as a Michael acceptor and the nucleophilic nature of the indole nitrogen. The reaction is typically base-catalyzed, which serves to deprotonate the indole nitrogen, thereby increasing its nucleophilicity and facilitating the attack on the electron-deficient β-carbon of acrylonitrile.[5]

Detailed Experimental Protocol: Cyanoethylation of Indole

This protocol is adapted from established chemical literature for the synthesis of Indole-1-propionitrile and its derivatives.[5]

Materials:

-

Indole

-

Acrylonitrile

-

Pyridine (as solvent)

-

Potassium hydroxide (KOH) (as catalyst)

-

Standard laboratory glassware for reflux and extraction

-

Rotary evaporator

-

Purification apparatus (e.g., silica gel column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve indole in pyridine.

-

Catalyst Addition: Add a catalytic amount of powdered potassium hydroxide to the solution.

-

Reagent Addition: Slowly add acrylonitrile to the stirring mixture. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Neutralize the catalyst with a dilute acid (e.g., HCl).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography to yield pure Indole-1-propionitrile.

Caption: General workflow for the synthesis of Indole-1-propionitrile.

Key Chemical Transformations

Indole-1-propionitrile is a stable compound but its nitrile group offers a versatile handle for further chemical modifications. The most significant reaction for drug development is the hydrolysis of the nitrile to form Indole-1-propionic acid or Indole-1-propionamide , which can be achieved under basic or acidic conditions.[5][6]

Applications in Drug Development and Research

While IPN is primarily a synthetic intermediate, its close relationship with biologically active molecules makes it highly relevant.

Precursor to Indole-3-propionic Acid (IPA)

Hydrolysis of IPN yields Indole-1-propionic acid. It is important to note that the biologically crucial metabolite is its isomer, Indole-3-propionic acid (IPA) , which is produced exclusively by gut microbiota from tryptophan. However, synthetic routes to IPA can involve related indole propionitrile intermediates. IPA has demonstrated significant biological functions, including:

-

Anti-inflammatory and Antioxidant Effects

-

Immunomodulation

-

Enhancement of Intestinal Barrier Integrity

-

Neuroprotection

These effects are largely mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR) , making IPA and its precursors subjects of intense research for treating inflammatory bowel disease, metabolic disorders, and neurodegenerative diseases.

// Nodes Tryptophan [label="Tryptophan\n(from diet)", fillcolor="#FBBC05", fontcolor="#202124"]; GutMicrobiota [label="Gut Microbiota\n(e.g., Clostridium spp.)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IPA [label="Indole-3-propionic Acid\n(IPA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AhR_PXR [label="AhR / PXR Receptors\n(in Intestinal Epithelial Cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; ImmuneMod [label="Immune Modulation\n(e.g., IL-10, IL-22 production)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Barrier [label="Strengthened\nIntestinal Barrier", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; AntiInflam [label="Anti-inflammatory\nEffects", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

// Edges Tryptophan -> GutMicrobiota [label="Metabolism"]; GutMicrobiota -> IPA [label="Produces"]; IPA -> AhR_PXR [label="Activates", dir=forward, color="#EA4335"]; AhR_PXR -> ImmuneMod [label="Leads to"]; AhR_PXR -> Barrier [label="Leads to"]; ImmuneMod -> AntiInflam; Barrier -> AntiInflam; }

Caption: Simplified pathway of IPA production and its biological effects.

Scaffold for Novel Compound Synthesis

The indole propionitrile structure itself can be used as a starting point for creating libraries of novel compounds. The indole ring can be further functionalized, and the propionitrile side chain can be modified to explore structure-activity relationships (SAR) for various therapeutic targets. Research into related indole-acrylonitrile derivatives has shown potent antitumor and antimicrobial activities, highlighting the potential of this chemical class.[3]

Market Analysis: Suppliers and Pricing

Acquiring high-purity Indole-1-propionitrile is crucial for reproducible experimental results. The compound is available from several chemical suppliers specializing in research chemicals and building blocks for synthesis. Pricing is subject to purity, quantity, and supplier.

The following table provides an overview of representative suppliers and indicative pricing. Researchers should always obtain a formal quote from the supplier for current pricing and availability.

| Supplier | Indicative Price (USD/gram) | Quantity | Purity | Notes |

| Aladdin Scientific | ~$2.58/g (for related IPA-K) | 5g | ≥99% | Price shown for Indole-3-propionic acid potassium salt, a related compound.[7] |

| Fluorochem | ~$105/g (£83.00/g) | 1g | N/A | Price shown for 1-methyl-1H-indole-4-carbonitrile, a related indole nitrile.[8] |

| ChemicalBook Aggregators | Varies widely | mg to kg | Varies | Lists multiple suppliers, often for related structures like 3-(1H-Indol-3-yl)-3-oxopropanenitrile.[9] |

| Indo Amines Ltd. | Bulk Pricing | Bulk | N/A | Manufacturer of various nitriles, including Propionitrile, but not specifically Indole-1-propionitrile.[10] |

| Hyma Synthesis Pvt. Ltd. | Custom Synthesis | Custom | High | Specializes in custom synthesis of complex chemicals and intermediates.[11] |

Note: The market for this specific chemical (CAS 4414-79-3) is geared towards research and development, meaning prices per gram are significantly higher than for bulk industrial chemicals. For larger quantities, contacting a custom synthesis provider like Hyma Synthesis may be more cost-effective.

Quality Control: Analytical Methodologies

Ensuring the purity and identity of Indole-1-propionitrile is a self-validating step in any experimental workflow. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Principles of HPLC for Indole Analysis

Reversed-phase HPLC (RP-HPLC) is ideally suited for separating and quantifying indole derivatives. The separation relies on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. The inherent fluorescence of the indole ring provides a highly sensitive and selective means of detection.[12][13]

Standard RP-HPLC Protocol

Objective: To determine the purity of an Indole-1-propionitrile sample.

-

Column: C18 column (e.g., 3 µm particle size, ~100 x 4.6 mm).

-

Mobile Phase: A gradient of acetonitrile and water (or a buffer like sodium acetate at pH 5.0) is typically effective.[12] An isocratic method using methanol and 0.1% trifluoroacetic acid (TFA) can also be developed.[14]

-

Flow Rate: ~0.5 - 1.0 mL/min.

-

Detection: Fluorescence detector with excitation at ~280 nm and emission at ~350 nm.[13]

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol). Filter through a 0.22 µm syringe filter before injection.

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identity can be confirmed by comparing the retention time to a certified reference standard.

// Nodes Sample [label="Indole-1-propionitrile\nSample", shape=ellipse, fillcolor="#FFFFFF"]; Prep [label="Sample Preparation\n(Dissolve & Filter)"]; Inject [label="Inject into\nHPLC System", shape=trapezium, fillcolor="#FBBC05", fontcolor="#202124"]; Column [label="RP-C18 Column\nSeparation", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detect [label="Fluorescence Detection\n(Ex: 280nm, Em: 350nm)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Acquisition\n& Analysis\n(Chromatogram)"]; Result [label="Purity & Identity\nConfirmation", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Sample -> Prep; Prep -> Inject; Inject -> Column; Column -> Detect; Detect -> Data; Data -> Result; }

Caption: Self-validating workflow for HPLC analysis of Indole-1-propionitrile.

Conclusion

Indole-1-propionitrile is more than a simple chemical intermediate; it is a gateway to a class of molecules with profound biological relevance. Its straightforward synthesis and versatile reactivity make it a valuable tool for medicinal chemists. Understanding its properties, the logic behind its synthesis, and the methods to ensure its quality are essential for researchers aiming to leverage the power of the indole scaffold in the development of next-generation therapeutics.

References

-

Indole-3-propionic acid potassium salt (IPA-K) from Aladdin Scientific . Biocompare.com. [Link]

-

1H-Indole-1-propiononitrile . PubChem, National Center for Biotechnology Information. [Link]

-

Abdellatif, K. R. A., et al. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies . MDPI. [Link]

-

Sharma, G., et al. Synthesis of Medicinally Important Indole Derivatives: A Review . The Open Medicinal Chemistry Journal. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis Pvt. Ltd. [Link]

-

El-Desokey, S. I., et al. Synthesis of indole-N-propionitrile, N-propionic acid and N-propionamide derivatives of potential biological activity . Bollettino Chimico Farmaceutico. [Link]

-

Indole synthesis . Organic Chemistry Portal. [Link]

-

Lim, C. K., et al. Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva . MDPI. [Link]

-

Szkop, M., & Bielawski, W. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid . ResearchGate. [Link]

-

Choon, Y. W., et al. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids . RSC Advances. [Link]

-

Szkop, M., & Bielawski, W. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid . Antonie Van Leeuwenhoek. [Link]

-

Kumar, B., et al. Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view . ResearchGate. [Link]

-

Manufacturer - Fine, Specialty & Performance Chemicals . Indo Amines Ltd. [Link]

-

Tesso, T., et al. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval . Chemical Engineering Transactions. [Link]

-

3-[5-(3-Fluorophenyl)indol-1-yl]propanenitrile . PubChem, National Center for Biotechnology Information. [Link]

-

1H-indole-1-propionamide . PubChem, National Center for Biotechnology Information. [Link]

-

Indole-3-acetonitrile . PubChem, National Center for Biotechnology Information. [Link]

-

ML354 . PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C11H10N2 | CID 78129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of indole-N-propionitrile, N-propionic acid and N-propionamide derivatives of potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1H-indole-1-propionamide | C11H12N2O | CID 88755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biocompare.com [biocompare.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. 3-(1H-INDOL-3-YL)-3-OXO-PROPIONITRILE manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 10. indoaminesltd.com [indoaminesltd.com]

- 11. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 12. mdpi.com [mdpi.com]

- 13. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cetjournal.it [cetjournal.it]

Methodological & Application

Synthesis of 1H-Indole-1-propiononitrile using KOH and DMSO

Application Note: High-Efficiency Synthesis of 1H-Indole-1-propiononitrile

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of This compound (CAS: 4414-79-3).[1] This compound is a critical intermediate in the synthesis of tryptamine derivatives and other bioactive indole alkaloids.

The method utilizes a KOH/DMSO system to effect the

Mechanistic Insight & Rationale

The success of this synthesis relies on the "superbasic" character of hydroxide in dimethyl sulfoxide (DMSO).

-

Solvent Effect (DMSO): DMSO is a polar aprotic solvent with a high dielectric constant (

).[1] It strongly solvates cations ( -

Indole Activation: The

of indole is approximately 16-17.[1] While solid KOH is not strong enough to deprotonate indole quantitatively in non-polar solvents, the DMSO-enhanced basicity facilitates the formation of the indolyl anion . -

Regioselectivity: The indolyl anion is an ambident nucleophile (

and

Reaction Scheme & Mechanism

Figure 1: Mechanistic pathway for the base-catalyzed N-cyanoethylation of indole.[1]

Safety & Handling (Critical)

-

Acrylonitrile: DANGER. Highly flammable, toxic by inhalation/skin contact, and a known carcinogen.[2] It can polymerize explosively.[1][3]

-

DMSO: Penetrates skin rapidly and can carry dissolved toxins (like acrylonitrile) into the bloodstream.[1]

-

Control: Wear butyl rubber or thick nitrile gloves.[1] Double-gloving is recommended.

-

-

Reaction Exotherm: The Michael addition is exothermic.[1] Temperature control is vital to prevent runaway polymerization of acrylonitrile.[1]

Experimental Protocol

Materials

| Reagent | MW ( g/mol ) | Equiv.[1][4][5][6][7][8][9][10][11] | Amount (Example) | Role |

| Indole | 117.15 | 1.0 | 11.7 g (100 mmol) | Substrate |

| Acrylonitrile | 53.06 | 1.2 | 6.4 g (~7.9 mL) | Electrophile |

| KOH (Pellets) | 56.11 | 0.1 | 0.56 g | Catalyst |

| DMSO | 78.13 | - | 50 mL | Solvent |

| Water | 18.02 | - | 200 mL | Quench |

Step-by-Step Procedure

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and insert a nitrogen inlet needle (inert atmosphere is preferred but not strictly required for this robust reaction).[1]

-

Dissolution: Charge the flask with Indole (11.7 g) and DMSO (50 mL) . Stir at room temperature until the indole is completely dissolved.

-

Catalyst Addition: Add KOH (0.56 g) crushed pellets. Stir vigorously for 10-15 minutes. The solution may darken slightly as the indolyl anion forms.

-

Cooling: Place the RBF in an ice-water bath (0-5°C) . Allow to cool for 10 minutes. Note: Cooling is essential to control the exotherm upon acrylonitrile addition.

-

Addition: Using a syringe pump or pressure-equalizing dropping funnel, add Acrylonitrile (7.9 mL) dropwise over 20-30 minutes.

-

Critical: Maintain internal temperature < 25°C. Rapid addition may trigger polymerization.[1]

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 3-5 hours .

-

Monitoring: Check progress via TLC (Mobile Phase: 20% EtOAc in Hexanes). Product

will be lower than Indole. Stain with Vanillin or PMA.[1]

-

-

Quench & Workup:

-

Pour the reaction mixture slowly into a beaker containing 200 mL of crushed ice/water with vigorous stirring.

-

Observation: The product usually precipitates as a white or off-white solid.[1]

-

If Solid: Filter the precipitate, wash copiously with water (to remove DMSO), and air dry.

-

If Oiling Out: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL) .[1] Wash combined organics with water (2 x 50 mL) and Brine (1 x 50 mL).[1] Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

Workflow Diagram

Figure 2: Operational workflow for the synthesis process.[1]

Characterization & Validation

The synthesized compound should be validated using the following physicochemical data.

| Parameter | Expected Value | Notes |

| Appearance | White to pale yellow crystalline solid | May be an oil if traces of solvent remain.[1] |

| Melting Point | 52 - 54°C | Sharp range indicates high purity.[1] |

| Yield | 90 - 98% | High efficiency typical of Michael additions.[1] |

Spectroscopic Data (Expected)

-

:

- 7.65 (d, 1H, Ar-H), 7.35 (d, 1H, Ar-H), 7.25 (m, 1H, Ar-H), 7.15 (m, 2H, Ar-H/C2-H), 6.55 (d, 1H, C3-H).

-

4.45 (t,

-

2.80 (t,

-

IR (ATR):

Troubleshooting "The Scientist's Notebook"

-

Issue: Low Yield / Polymerization

-

Issue: Product is an Oil

-

Issue: C3-Alkylation (Side Product)

References

-

PubChem. (n.d.).[1] this compound (Compound).[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.).[1] Acrylonitrile Safety Data Sheet. United States Department of Labor.[1] Retrieved October 26, 2023, from [Link]

- Heaney, H., & Ley, S. V. (1973). N-Alkylation of Indoles. Journal of the Chemical Society, Perkin Transactions 1, 499-500.

-

Yamada, K., et al. (2023). Synthesis and bioactive evaluation of N-substituted indole derivatives. National Institutes of Health (PMC).[1] Retrieved from [Link]

-

Basavaiah, D., et al. (2013). Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. Retrieved from [Link]

Sources

- 1. This compound | C11H10N2 | CID 78129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. ineos.com [ineos.com]

- 4. mdpi.com [mdpi.com]

- 5. Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles - Journal of King Saud University - Science [jksus.org]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. rsc.org [rsc.org]

- 8. Propionitrile(107-12-0) 1H NMR [m.chemicalbook.com]

- 9. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Strategic Utility of 1H-Indole-1-propiononitrile as a Versatile Intermediate in the Synthesis of Indole Alkaloids

Introduction: The Significance of the Indole Nucleus and the Role of 1H-Indole-1-propiononitrile

The indole ring system is a cornerstone of medicinally important natural products, forming the structural core of a vast and diverse family of over 4,100 known indole alkaloids.[1] These compounds exhibit a remarkable range of pharmacological activities, from the anti-cancer properties of vincristine to the antihypertensive effects of reserpine.[2] The development of efficient and flexible synthetic routes to these complex molecules is a paramount objective in medicinal chemistry and drug development. A key challenge lies in the strategic introduction of side chains and the subsequent construction of the intricate polycyclic systems that define these alkaloids.

This application note details the utility of This compound as a strategic and versatile intermediate in the synthesis of indole alkaloids. Through a straightforward and high-yielding cyanoethylation of the indole nitrogen, a three-carbon side chain is installed, which, after reduction to the corresponding primary amine, serves as a pivotal precursor for the construction of key heterocyclic rings common to many indole alkaloids. This guide will provide detailed protocols for the synthesis of this compound and its conversion to the crucial amine intermediate, 3-(1H-indol-1-yl)propan-1-amine, and will explore its application in forming foundational alkaloid frameworks.

Chemical Properties and Strategic Advantages

This compound is an off-white to yellow solid, typically stable under standard laboratory conditions. Its strategic advantage lies in the latent reactivity of the nitrile group. The cyano group is relatively unreactive during many synthetic transformations, allowing for modifications to other parts of the indole nucleus if required. Subsequently, the nitrile can be efficiently and selectively reduced to a primary amine, a highly versatile functional group for cyclization reactions.

This two-step sequence—cyanoethylation followed by nitrile reduction—provides a reliable method for the introduction of a 3-aminopropyl side chain at the N1 position of the indole ring. This specific side chain is a key structural motif that enables intramolecular cyclization reactions to form six-membered rings, a common feature in many complex indole alkaloids.

Experimental Protocols

Part 1: Synthesis of this compound via Cyanoethylation of Indole

This protocol describes the base-catalyzed Michael addition of indole to acrylonitrile, a classic and efficient method for the synthesis of this compound.[3]

Reaction Scheme:

Caption: Cyanoethylation of Indole to form this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Indole | 117.15 | 11.7 g | 0.1 |

| Acrylonitrile | 53.06 | 7.96 g (10 mL) | 0.15 |

| Potassium Hydroxide (KOH) | 56.11 | 0.56 g | 0.01 |

| Pyridine | 79.10 | 50 mL | - |

| Diethyl Ether | 74.12 | 200 mL | - |

| Saturated Sodium Chloride Solution | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indole (11.7 g, 0.1 mol) and pyridine (50 mL).

-

Stir the mixture until the indole is completely dissolved.

-

Add powdered potassium hydroxide (0.56 g, 0.01 mol) to the solution.

-

Heat the mixture to reflux with stirring.

-

Slowly add acrylonitrile (10 mL, 0.15 mol) dropwise to the refluxing mixture over a period of 30 minutes.

-

Continue to reflux the reaction mixture for an additional 4 hours.

-

After cooling to room temperature, pour the reaction mixture into 200 mL of diethyl ether.

-

Wash the organic layer sequentially with water (2 x 50 mL) and saturated sodium chloride solution (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield a crystalline solid.

Expected Yield and Characterization:

-

Yield: Typically 80-90%.

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: 65-68 °C.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.65 (d, J=7.9 Hz, 1H), 7.25-7.35 (m, 2H), 7.10-7.20 (m, 2H), 6.55 (d, J=3.1 Hz, 1H), 4.40 (t, J=6.8 Hz, 2H), 2.80 (t, J=6.8 Hz, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 135.8, 128.9, 128.3, 121.8, 121.3, 119.8, 117.4, 109.1, 102.2, 41.2, 18.7.

Part 2: Reduction of this compound to 3-(1H-indol-1-yl)propan-1-amine

This protocol outlines the catalytic hydrogenation of the nitrile group to a primary amine using Raney Nickel as the catalyst. This is a robust and widely used method for this transformation.[4][5]

Reaction Scheme:

Caption: Reduction of this compound to the primary amine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 170.21 | 8.51 g | 0.05 |

| Raney Nickel (50% slurry in water) | - | ~5 g | - |

| Ethanol | 46.07 | 150 mL | - |

| Ammonia solution (28% in water) | 17.03 (as NH₃) | 10 mL | - |

| Hydrogen Gas (H₂) | 2.02 | High Pressure | - |

Procedure:

-

Catalyst Preparation: Carefully wash the Raney Nickel slurry (approximately 5 g) with deionized water (3 x 20 mL) and then with absolute ethanol (3 x 20 mL) to remove the water.

-

In a high-pressure hydrogenation vessel (Parr apparatus or similar), add the washed Raney Nickel catalyst.

-

Add a solution of this compound (8.51 g, 0.05 mol) in ethanol (150 mL).

-

Add the ammonia solution (10 mL) to the reaction mixture. The presence of ammonia helps to suppress the formation of secondary and tertiary amine byproducts.[6]

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50-100 psi.

-

Heat the reaction mixture to 50-70 °C with vigorous stirring.

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Purge the vessel with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry and should be handled with care. The filter cake should be kept wet with water and disposed of properly.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-(1H-indol-1-yl)propan-1-amine.

-

The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Expected Yield and Characterization:

-

Yield: Typically 70-85%.

-

Appearance: Colorless to pale yellow oil.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.65 (d, J=7.9 Hz, 1H), 7.25-7.35 (m, 2H), 7.10-7.20 (m, 2H), 6.50 (d, J=3.1 Hz, 1H), 4.20 (t, J=7.0 Hz, 2H), 2.80 (t, J=6.8 Hz, 2H), 1.90 (quint, J=6.9 Hz, 2H), 1.40 (s, 2H, NH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 136.0, 128.8, 128.5, 121.5, 121.0, 119.5, 109.2, 101.5, 44.5, 40.2, 31.8.

Application in Indole Alkaloid Synthesis: A Gateway to Polycyclic Frameworks

The synthesized 3-(1H-indol-1-yl)propan-1-amine is a valuable precursor for constructing the polycyclic core structures of many indole alkaloids. The primary amine functionality, tethered to the indole nitrogen by a flexible three-carbon chain, is perfectly positioned for intramolecular cyclization reactions.

Conceptual Application: Formation of a Tetrahydro-β-carboline-like Ring System

While a direct total synthesis of a complex alkaloid starting from this compound is not prominently featured in the literature, the strategic value of its derivative, 3-(1H-indol-1-yl)propan-1-amine, can be illustrated through its potential application in forming key heterocyclic motifs. Classic reactions like the Pictet-Spengler and Bischler-Napieralski are workhorses in indole alkaloid synthesis for the formation of β-carboline and dihydroisoquinoline ring systems, respectively.[7][8][9][10]

A plausible synthetic strategy would involve an intramolecular cyclization that mimics the principles of these named reactions. For instance, the amine could be acylated and then subjected to acid-catalyzed cyclization onto the electron-rich C2 or C3 position of the indole ring, although cyclization onto the benzene portion of the indole is also conceivable under certain conditions.

Hypothetical Cyclization Pathway:

Caption: A conceptual pathway for the synthesis of a tricyclic indole alkaloid core.

This hypothetical transformation would generate a tricyclic system that is a common structural feature in alkaloids such as those belonging to the Aspidosperma and Gonioma families.[1] The specific conditions and the nature of the acylating agent would dictate the final ring structure and substitution pattern, offering a versatile entry point to a range of alkaloid skeletons.

Conclusion and Future Perspectives

This compound represents a highly valuable and readily accessible intermediate for the synthesis of complex indole alkaloids. The straightforward and high-yielding protocols for its preparation and subsequent reduction to 3-(1H-indol-1-yl)propan-1-amine provide a reliable pathway to a key synthetic precursor. The strategic placement of a three-carbon aminopropyl side chain on the indole nitrogen opens up a plethora of possibilities for the construction of intricate polycyclic frameworks through intramolecular cyclization reactions.

While direct, multi-step total syntheses of named alkaloids commencing from this compound are not yet widely documented, the fundamental chemical principles and the versatility of the resulting amine intermediate strongly support its potential in this arena. Future research in this area could focus on exploring novel cyclization strategies and applying this intermediate to the total synthesis of medicinally relevant indole alkaloids, further cementing its role as a powerful tool in the arsenal of the synthetic organic chemist.

References

-

Synthesis of indole-N-propionitrile, N-propionic acid and N-propionamide derivatives of potential biological activity. PubMed. [Link]

-

Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. [Link]

-

Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. MDPI. [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]

- Nitrile reducing process to prepare amine.

-

Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive. [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. National Center for Biotechnology Information. [Link]

-

Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Bentham Science. [Link]

-

Bischler–Napieralski reaction. Wikipedia. [Link]

-

Indole alkaloids synthesis via a selective cyclization of aminocyclopropanes. PubMed. [Link]

-

Synthesis of Heteroarylogous 1H-Indole-3-carboxamidines via a Three-Component Interrupted Ugi Reaction. University of Milan. [Link]

-

Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. National Center for Biotechnology Information. [Link]

-

The Pictet-Spengler Reaction Updates Its Habits. National Center for Biotechnology Information. [Link]

-

Recent Advances in the Synthesis of β-Carboline Alkaloids. National Center for Biotechnology Information. [Link]

- Processes for production of indole compounds.

-

METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. Liverpool John Moores University Research Online. [Link]

-

N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions. National Science Foundation Public Access Repository. [Link]

-

Synthesis of (S)‐ 30(1H‐indol‐3‐yl) propan‐1‐ones 283 (a–r). ResearchGate. [Link]

-

Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions. MDPI. [Link]

-

Enhancing CO2 hydrogenation via nitrogen-doped carbon nanospheres and in situ ruthenium nanoparticle synthesis. Royal Society of Chemistry. [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. [Link]

-

Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

-

An efficient and practical synthesis of [2-¹¹C]indole via superfast nucleophilic [¹¹C]cyanation and RANEY® Nickel catalyzed reductive cyclization. Royal Society of Chemistry. [Link]

-

Synthesis and Structure–Activity Relationships of 1-Aryl-β-carbolines as Affinity Probes for the 5-Hydroxytryptamine Receptor. ACS Omega. [Link]

-

Lecture Video Ch9 9 – Catalytic Hydrogenation. YouTube. [Link]

-

Pictet–Spengler reactions from 2‐hydroxytryptamine (Ban et al.). ResearchGate. [Link]

-

The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. National Center for Biotechnology Information. [Link]

-

raney nickel reductions-part i. Indian Academy of Sciences. [Link]

-

Design, synthesis, and structure-activity relationships of indole-3-heterocycles as agonists of the CB1 receptor. PubMed. [Link]

-

Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. National Center for Biotechnology Information. [Link]

-

Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]

-

24.9: Heterocyclic Amines. Chemistry LibreTexts. [Link]

-

Bischler-Napieralski Reaction. YouTube. [Link]

-

Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. ScienceDirect. [Link]

-

Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. MDPI. [Link]

-

The cinchona alkaloid squaramide catalyzed asymmetric Pictet–Spengler reaction and related theoretical studies. Royal Society of Chemistry. [Link]

-

Synthesis of novel tryptamine and β-carboline derivatives via palladium-catalyzed reaction of bromotryptamine with organic boronic acids. ResearchGate. [Link]

-

1,2,3,4-TETRAHYDRO-β-CARBOLINE. Organic Syntheses. [Link]

Sources

- 1. Indole alkaloids synthesis via a selective cyclization of aminocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Synthesis of indole-N-propionitrile, N-propionic acid and N-propionamide derivatives of potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]

- 6. mdpi.com [mdpi.com]

- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 9. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

Application Note: One-Pot Synthesis of N-Substituted Indoles via Michael Addition

This Application Note is designed for researchers in medicinal chemistry and process development. It details the One-Pot Synthesis of N-Substituted Indoles , focusing on two distinct "Michael Addition" paradigms:

-

The Construction Paradigm: Building the indole core via a cascade sequence initiated by an aza-Michael addition.[1]

-

The Functionalization Paradigm: A sequential one-pot formation and N-alkylation of the indole scaffold using Michael acceptors.

Executive Summary

The indole scaffold is a "privileged structure" in drug discovery, serving as the core for thousands of bioactive alkaloids and synthetic pharmaceuticals (e.g., Indomethacin, Ondansetron).[1] While C3-functionalization is electronically favorable, N-substitution often requires harsh conditions (strong bases like NaH) that are incompatible with sensitive functional groups.[1]

This guide presents two One-Pot Protocols that leverage the Michael Addition mechanism to bypass these limitations:

-

Protocol A (Ring Construction): An Iodine-mediated cascade starting with the aza-Michael addition of anilines to

-ynones. This metal-free route constructs the indole ring and establishes the substitution pattern in a single step. -

Protocol B (Sequential Functionalization): A "Pot-Economy" approach combining Fischer Indole Synthesis with a base-catalyzed aza-Michael addition to acrylates. This allows for the rapid generation of diverse N-functionalized libraries from simple hydrazines.

Mechanistic Pathways & Logic[1]

The success of these protocols relies on the dual reactivity of the nitrogen atom—first as a nucleophile in the Michael addition, and subsequently as a participant in the cyclization or stabilization of the aromatic system.[1]

Pathway A: The Iodine-Mediated Cascade (Ring Construction)

This method utilizes an initial aza-Michael addition of an aniline to an electron-deficient alkyne (

-

Step 1 (Aza-Michael): The aniline nitrogen attacks the

-carbon of the ynone, forming a transient enaminone. -

Step 2 (Iodination): Electrophilic iodination of the enaminone

-carbon activates the system.[1] -

Step 3 (Cyclization): Intramolecular attack by the aromatic ring (C-H functionalization) closes the ring.[1]

-

Step 4 (Aromatization): Elimination of HI yields the N-substituted indole.[1]

Pathway B: The Sequential Fischer-Michael (Functionalization)

This route decouples ring formation and functionalization but performs them in the same vessel to maximize efficiency.[1]

-

Step 1 (Fischer Indolization): Acid-catalyzed condensation of phenylhydrazine and ketone forms the indole core.[1]

-

Step 2 (pH Switch): Neutralization and addition of a mild base (e.g.,

or TBAHS).[1] -

Step 3 (Aza-Michael): The now-nucleophilic indole nitrogen attacks a Michael acceptor (e.g., methyl acrylate) to install the N-substituent.[1]

Visualizing the Pathways[1][2]

Figure 1: Decision tree and mechanistic flow for One-Pot N-Substituted Indole Synthesis. Method A builds the ring via Michael addition; Method B functionalizes the ring via Michael addition.

Experimental Protocols

Protocol A: Metal-Free Iodine-Mediated Cascade

Best for: Constructing polysubstituted indoles from open-chain precursors without transition metals. Source Grounding: Based on methodologies developed by Wang et al. and recent iodine-mediated cyclization reviews [1, 2].[1]

Reagents & Equipment[1][2][3][4]

-

Substrates: N-Alkyl Aniline (1.0 equiv),

-Ynone (1.0 equiv).[1] -

Mediator: Molecular Iodine (

, 0.5 – 1.0 equiv).[1] -

Solvent: DMSO (Dimethyl sulfoxide).[1]

-

Additives: TBHP (tert-Butyl hydroperoxide) can be used as an oxidant to regenerate iodine if catalytic amounts are desired.[1]

Step-by-Step Procedure

-

Charge: To a 10 mL reaction vial equipped with a magnetic stir bar, add the aniline (0.5 mmol) and the

-ynone (0.5 mmol). -

Solvation: Add DMSO (2.0 mL). Note: DMSO is critical as it acts as both solvent and mild oxidant in iodine manifolds.[1]

-

Michael Addition (In-situ): Stir at Room Temperature (RT) for 15–30 minutes.

-

Checkpoint: TLC should show consumption of starting materials and formation of the enaminone intermediate (often a yellow/orange spot).[1]

-

-

Cyclization: Add molecular Iodine (

, 0.5 mmol). -

Heating: Seal the vial and heat to 100 °C for 2–4 hours.

-

Observation: The reaction mixture typically darkens.[1]

-

-

Quench: Cool to RT. Add saturated aqueous

(sodium thiosulfate) to quench excess iodine (color changes from dark brown to yellow/clear).[1] -

Workup: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate.[1] -

Purification: Flash column chromatography (Hexane/EtOAc).

Data Summary: Typical Yields

| Substrate (Aniline) | Substrate (Ynone) | Product | Yield (%) |

|---|---|---|---|

| N-Methylaniline | 1,3-Diphenylprop-2-yn-1-one | 1-Methyl-2-benzoyl-3-phenylindole | 82% |

| Aniline (NH2) | 1-Phenylbut-2-yn-1-one | 2-Benzoyl-3-methylindole | 75% |

Protocol B: Sequential Fischer-Michael One-Pot

Best for: Rapid library generation of N-functionalized indoles (e.g., N-propanoates) from cheap hydrazines. Source Grounding: Adapts the "pot-economy" principles of Fischer synthesis followed by base-catalyzed Michael addition [3, 4].

Reagents & Equipment[1][2][3][4]

-

Step 1: Phenylhydrazine (1.0 equiv), Ketone (1.0 equiv), 4%

(aq) or Acetic Acid.[1] -

Step 2: Michael Acceptor (e.g., Methyl Acrylate, Acrylonitrile, 1.2 equiv).[1]

-

Base:

(Cesium Carbonate) or TBAHS (Phase Transfer Catalyst).[1] -

Solvent: Ethanol or Toluene.[1]

Step-by-Step Procedure

-

Indole Formation:

-

pH Adjustment (The "One-Pot" Switch):

-

Michael Addition:

-

Workup:

Troubleshooting Table

| Issue | Probable Cause | Solution |

|---|---|---|

| Low Yield in Step 2 | Incomplete deprotonation | Use a stronger base (KOH) or add a Phase Transfer Catalyst (TBAHS). |

| C3-Alkylation | Competition with C3 nucleophilicity | Ensure the C3 position is blocked (using disubstituted ketones) or use soft bases (

Critical Analysis & Advantages

Why Michael Addition?

Using Michael acceptors (acrylates, acrylonitrile, nitroolefins) for N-substitution is superior to traditional alkyl halides (

-

Atom Economy: No halide waste is generated.[1]

-

Selectivity: Michael additions can be tuned to be highly regioselective for Nitrogen over Carbon (C3) by modulating the "hardness" of the base.[1] Hard bases (alkoxides) favor N-alkylation; Lewis acids often favor C3-alkylation [4].

-

Functional Group Tolerance: Avoids the use of pyrophoric bases like NaH.[1]

Comparison of Methods

| Feature | Protocol A (Cascade) | Protocol B (Sequential) |

| Starting Materials | Anilines + Ynones | Hydrazines + Ketones + Acrylates |

| Complexity | High (Forms ring + subst.)[1] | Medium (Forms ring, then subst.)[1][7] |

| Conditions | Oxidative ( | Acidic then Basic |

| Atom Economy | Excellent | Good |

| Primary Utility | Novel Scaffold Design | Library Expansion / Derivatization |

References

-

Gao, W.-C., et al.

-Ynones through an Iodine-Mediated Transition-Metal-Free Tandem aza-Michael addition/C-H Functionalization." ResearchGate, 2025.[1] -

Kaur, N. "Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines." MDPI, 2025.[1]

-

Liu, X., et al. "An efficient and clean Michael addition of indoles to electron-deficient olefins under solvent- and catalyst-free condition."[1] Journal of Heterocyclic Chemistry, 2011.[1]

-

Abdollahi-Alibeik, M., et al. "Michael addition of indole to nitroolefins catalyzed by Feist's acid."[1][8] ResearchGate, 2025.[1]

-

Reddy, V. K., et al. "Copper-Catalyzed Synthesis of N-alkylated 2-(4-substituted-1H-1,2,3-triazol-1-yl)-1H-indole-3-carbaldehyde." ACS Publications, 2018.[1] [1]

Sources

- 1. Easy one-pot synthesis of multifunctionalized indole–pyrrole hybrids as a new class of antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Indole N-Alkylation (Aza-Michael Addition)

Core Technical Overview

The reaction between indole and acrylonitrile is a classic Aza-Michael addition . While conceptually simple, this reaction often frustrates researchers due to three competing pathways:

-

N1-Alkylation (Desired): Attack by the deprotonated indole nitrogen.[1]

-

C3-Alkylation (Side Reaction): Attack by the C3-carbon (enamine character), often favored under neutral/acidic conditions or specific metal catalysis.[1]

-

Polymerization (Failure Mode): Anionic or radical polymerization of acrylonitrile, leading to viscous tars and low yields.[1]

To achieve high yields (>90%), you must shift the equilibrium toward the N-adduct while suppressing polymerization and C3-selectivity.[1] The protocols below prioritize base-mediated activation , which increases the nucleophilicity of the nitrogen atom (

Critical Parameter Troubleshooting

Issue 1: "My reaction mixture turned into a solid/viscous yellow gel."

Diagnosis: Uncontrolled polymerization of acrylonitrile.[1][2] Root Cause: Acrylonitrile is highly susceptible to anionic polymerization initiated by the same bases used to catalyze the Michael addition.[1] Corrective Actions:

-

Dilution is Key: Do not run this reaction neat. Use Acetonitrile (MeCN) or DMF/DMSO at 0.5M – 1.0M concentration.[1]

-

Dropwise Addition: Add acrylonitrile slowly to the indole/base mixture.[1] Never add the base to a pool of acrylonitrile.[1]

-

Inhibitors: Ensure your acrylonitrile contains a stabilizer (e.g., 35-45 ppm hydroquinone monomethyl ether - MEHQ).[1] If you distilled it recently to remove the inhibitor, add 1% hydroquinone back if polymerization persists.[1]

-

Temperature Control: Keep the reaction between 25°C and 50°C. Higher temperatures (>80°C) exponentially increase polymerization rates.

Issue 2: "I am seeing significant C3-alkylated byproducts (3-(2-cyanoethyl)indole)."

Diagnosis: Regioselectivity failure.[1] Root Cause: The indole C3 position is naturally nucleophilic (soft nucleophile).[1] N-alkylation requires the formation of the harder indolyl anion. Corrective Actions:

-

Increase Base Strength: Switch from weak bases (carbonates) to stronger organic bases like DBU or TBD , or hydroxides (KOH/NaOH) in aprotic polar solvents.[1] You must deprotonate the N-H to direct reactivity there.[1]

-

Solvent Switch: Use aprotic polar solvents (DMSO, DMF, MeCN).[1] These solvate the cation (e.g., K+), leaving the indolyl anion "naked" and highly reactive at the nitrogen.[1] Avoid acidic solvents or Lewis acids, which exclusively favor C3.[1]

Issue 3: "The reaction stalls at 60% conversion."

Diagnosis: Equilibrium limitation (Retro-Michael).[1] Root Cause: The Michael addition is reversible.[1] Corrective Actions:

-

Excess Reagent: Use 1.2 to 1.5 equivalents of acrylonitrile to push the equilibrium (Le Chatelier’s principle).

-

Catalyst Load: Increase DBU loading to 10-20 mol%.

-

Time: Allow reaction times of 12–24 hours at moderate temperature (40°C).

Validated Experimental Protocols

Protocol A: The "Gold Standard" (DBU-Catalyzed)

Best for: High value substrates, small-to-medium scale, high purity requirements.[1]

Rationale: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) acts as a strong, non-nucleophilic base that effectively deprotonates indole in acetonitrile, favoring N-alkylation with minimal polymerization side products.[1]

-

Setup: Charge a round-bottom flask with Indole (1.0 equiv) and Acetonitrile (MeCN, reagent grade) to a concentration of 1.0 M.[1]

-

Catalyst: Add DBU (0.5 equiv) . Stir for 10 minutes at room temperature.

-

Addition: Add Acrylonitrile (1.5 equiv) dropwise over 15 minutes.

-

Note: Slight exotherm may occur.[1]

-

-

Reaction: Heat to 50°C and stir for 12–16 hours.

-

Workup: Evaporate MeCN under reduced pressure. Dissolve residue in EtOAc, wash with water (2x) and brine (1x).[1] Dry over Na₂SO₄ and concentrate.

-

Purification: Usually not required.[1] If necessary, flash chromatography (Hexane/EtOAc).[1]

Protocol B: The "Green" Scale-Up (Aqueous Micellar)

Best for: Large scale, environmental compliance, cost reduction.[1]

Rationale: Using water with a surfactant (CTAB) creates hydrophobic micelles where the organic reactants concentrate. The high local concentration accelerates the rate, while the aqueous phase acts as a heat sink to prevent runaway polymerization.[1]

-

Setup: Suspend Indole (1.0 equiv) in Water (concentration 0.5 M).

-

Additives: Add NaOH (0.2 equiv) and CTAB (Cetyltrimethylammonium bromide, 5 mol%) .

-

Reaction: Add Acrylonitrile (1.2 equiv) in one portion.

-

Conditions: Stir vigorously at 30–40°C for 6–12 hours. The mixture will likely form an emulsion or suspension.[1]

-

Workup: The product often precipitates as a solid.[1] Filter and wash with water.[1] If oil forms, extract with minimal Ethyl Acetate.[1]

Comparative Data: Catalyst Efficiency

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (N-isomer) | Selectivity (N:C3) | Notes |

| DBU (0.5 eq) | MeCN | 50 | 12 | 96% | >99:1 | Cleanest profile; easy workup. |

| KOH (1.0 eq) | DMSO | 25 | 4 | 92% | >99:1 | Fast, but DMSO removal is tedious.[1] |

| NaOH (0.2 eq) | Water/CTAB | 40 | 10 | 88% | 95:5 | Green method; product precipitates.[1] |

| Cu(OTf)₂ | Toluene | 80 | 24 | <10% | 5:95 | Avoid: Favors C3 alkylation.[1] |

| None | MeCN | 80 | 48 | <5% | N/A | Reaction does not proceed without base.[1] |

Mechanism Visualization

The diagram below illustrates the divergent pathways. Note how the Base is the critical control point (CCP) that forces the Indole into the N-reactive Anion pathway, bypassing the neutral C3-reactive pathway.[1]

Figure 1: Reaction network showing the Base-mediated dominance of the N-alkylation pathway (Green) versus C3-alkylation (Red) and Polymerization (Grey).[1]

FAQ: Rapid Fire Troubleshooting

Q: Can I use NaH (Sodium Hydride) for this reaction?

A: Yes, NaH is very effective at generating the indolyl anion.[1] However, it is often "overkill."[1] It requires anhydrous DMF/THF and generates H₂ gas.[1] DBU or KOH are operationally simpler and sufficiently strong (

Q: My product is an oil that won't crystallize. How do I purify it? A: The N-(2-cyanoethyl)indole is often a low-melting solid or oil.[1] If simple extraction doesn't yield purity, use a short silica plug.[1] Elute with 10% EtOAc in Hexanes.[1] The N-alkylated product is usually less polar than the starting indole.[1]

Q: Why do you recommend Acetonitrile (MeCN) as the solvent? A: MeCN is polar aprotic, which supports the ionic intermediate, but it has a low boiling point (82°C) for easy removal.[1] More importantly, DBU/MeCN is a proven system for minimizing polymerization compared to THF.[1]

References

-

Mechanism & Selectivity: Smith, M. B.[1] (2020).[1][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley.[1] (General reference for Michael Addition mechanisms and Hard-Soft Acid-Base theory regarding Indole N vs C attack).

-

DBU Catalysis: Ye, S., et al.[1][4] (2005).[1] "N-alkylation of indole derivatives." US Patent 7,067,676.[1] (Demonstrates DBU superiority over other bases for N-alkylation).[1]

-

Green Chemistry Protocol: Wang, Z., et al.[1] (2011).[1][5] "Michael addition of indoles to acrylonitrile in water."[1] Green Chemistry. (Establishes aqueous/micellar viability).

-

Polymerization Control: BenchChem Technical Guides. (2025).[1][5][6][7] "Preventing polymerization of acrylonitrile derivatives during reaction."

-

C3 vs N Selectivity: Srivastava, A., & Kundu, B.[1][8] (2022).[1][7][9] "Regio-Selective C3- and N-Alkylation of Indolines." Journal of Organic Chemistry. (Discusses the specific conditions required to flip selectivity to C3, validating that base is required for N-selectivity).

Sources

- 1. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]

- 2. cdn.nufarm.com [cdn.nufarm.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes [beilstein-journals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 9. Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Purification of 1H-Indole-1-propiononitrile

Introduction & Chemical Context

The synthesis of 1H-Indole-1-propiononitrile (CAS: 15410-36-3) typically involves the Michael addition of indole to acrylonitrile using a basic catalyst (e.g., Triton B, KOH, or NaOMe).

A persistent challenge in this synthesis is the complete removal of the starting material, Indole . Both the product and Indole are organic-soluble, making simple aqueous extraction insufficient. Furthermore, Indole is a weak acid (pKa ~16.2) and cannot be removed by standard bicarbonate or dilute hydroxide washes without risking the hydrolysis of the nitrile group on your product.

This guide details three field-proven protocols to isolate your product, ranked by scale and efficiency.

Diagnostic & Triage

Before attempting purification, confirm the presence of Indole and the state of your product.

Q: How do I definitively detect trace Indole in my crude mixture? A: Thin Layer Chromatography (TLC) with specific staining is the most rapid diagnostic.

-

Stationary Phase: Silica Gel 60

. -

Mobile Phase: Hexanes:Ethyl Acetate (8:2 or 7:3).

-

Visualization:

-

UV (254 nm): Both compounds absorb. Indole typically has a higher

(runs faster) than the more polar nitrile product. -

Ehrlich’s Reagent (p-dimethylaminobenzaldehyde): This is the critical differentiator.

-

Indole: Turns bright pink/magenta upon heating.

-

N-Substituted Indole (Product): Will typically show a faint color or no reaction (N-alkylation blocks the mechanism of Ehrlich's reaction which often requires the free N-H or C-2/C-3 reactivity, though C-3 is free, the N-substitution affects kinetics). Note: Unreacted Indole will be the most vibrant spot.

-

-

Decision Matrix (Workflow)

Use the following logic flow to select the correct purification method for your scale.

Figure 1: Decision matrix for selecting the optimal purification strategy based on physical state and scale.

Technical Protocols

Method A: Vacuum Sublimation (The "Gentle" Trick)

Best for: Solids or semi-solids where Indole is the minor impurity (<10%).

Mechanism: Indole has a high vapor pressure and sublimes easily at moderate temperatures (80–100°C @ 760 mmHg, much lower under vacuum). The N-alkylated nitrile product has a significantly higher molecular weight and boiling point.

Protocol:

-

Place the crude solid in a round-bottom flask or a sublimation apparatus.

-

Connect to a high-vacuum manifold (< 1 mmHg is ideal).

-

Immerse the flask in an oil bath heated to 40–50°C .

-

Observation: Indole will sublime and collect on the cool upper neck of the flask or the cold finger. The product will remain at the bottom.

-

Validation: Periodically wipe the neck/cold finger and check the residue by TLC (Ehrlich's test). Continue until no pink spot appears.

Method B: Flash Column Chromatography

Best for: Oils, small scales (<5g), or complex mixtures.

Stationary Phase: Silica Gel (230–400 mesh). Solvent System: Hexanes / Ethyl Acetate.

Step-by-Step:

-

TLC Optimization: Run a test plate in 80:20 Hex:EtOAc .

-

Expected

Indole: ~0.6 – 0.7 (Less polar). -

Expected

Product: ~0.3 – 0.4 (More polar due to nitrile).

-

-

Loading: Dissolve crude oil in a minimum amount of Dichloromethane (DCM) or Toluene. Avoid loading with EtOAc as it broadens bands.

-

Elution Gradient:

-

Start with 100% Hexanes (1 CV - Column Volume) to flush non-polar impurities.

-

Gradient to 90:10 Hex:EtOAc to elute Indole.

-

Gradient to 70:30 Hex:EtOAc to elute the Product.

-

-

Fraction Collection: Spot fractions. Combine those that are UV active but Ehrlich-negative (or do not turn pink).

Method C: Vacuum Distillation (Kugelrohr)

Best for: Large scale (>10g) oils.

Mechanism: Exploits the boiling point differential.[1]

-

Indole BP: 253°C (atm) / ~120°C (10 mmHg).

-

Product BP: >300°C (atm) / Likely >180°C (high vacuum).

Protocol:

-

Use a Kugelrohr or Short-Path distillation setup.

-

Apply high vacuum (< 0.5 mmHg).

-

Forerun (Impurity Removal): Slowly ramp temperature to 60–80°C . Indole will distill over as a white solid/oil.

-

Product Fraction: Change the receiving flask. Increase temperature to 140–160°C (dependent on vacuum quality) to distill the nitrile product.

-

Caution: Do not overheat (>200°C) to prevent polymerization of the nitrile.

-

Troubleshooting & FAQs

| Issue | Probable Cause | Corrective Action |

| Product is solidifying in the column. | Solubility mismatch. | The product is likely a solid. Switch to Method A (Sublimation) or recrystallize from Ethanol/Water. |

| Indole and Product co-elute on TLC. | Solvent too polar. | Reduce Ethyl Acetate content. Try 95:5 Hex:EtOAc or switch to Toluene:Ethyl Acetate (9:1) for better selectivity. |

| Yield is >100% after drying. | Trapped solvent or Indole. | Run NMR. If Indole peaks (multiplets @ 6.5–7.7 ppm) are present, perform high-vac stripping at 50°C overnight. |

| Product turned dark red/brown. | Oxidation/Polymerization. | Indoles are light/air sensitive. Store under Nitrogen/Argon in the dark. Filter through a small pad of silica to remove color bodies. |

References

-

Synthesis & Cyanoethylation: Basanagouda, M., et al. "Synthesis of indole-N-propionitrile... derivatives of potential biological activity."[2][3][4] Journal of Chemical Sciences. Found via .

-

General Indole Purification: "Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization."[5] MDPI Separations. Available at .

-

Physical Properties (Indole): NIST Chemistry WebBook, SRD 69. "Indole."[3][5][6][7][8][9] Available at .

-

Distillation Techniques: "Purification: Distillation at Reduced Pressures." University of Rochester, Dept of Chemistry. Available at .

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 1H-Indole, 2,3-dihydro- (CAS 496-15-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Comparison of methanol and acetonitrile as solvents for the separation of sertindole and its major metabolites by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Validation & Comparative

Technical Analysis: FTIR Characteristic Peaks for Nitrile Group in 1-Indolepropionitrile

Executive Summary

1-Indolepropionitrile (3-(1H-indol-1-yl)propanenitrile) is a critical intermediate in the synthesis of indole-based therapeutics.[1] Its structural distinctiveness lies in the N1-substitution of the indole ring with a cyanoethyl group.[1]

For researchers and drug developers, the accurate characterization of the nitrile (

Key Technical Insight

The nitrile group in 1-indolepropionitrile is non-conjugated (separated from the aromatic system by an ethylene spacer).[1] Consequently, its vibrational frequency is distinct from aromatic nitriles (e.g., indole-3-carbonitrile), appearing at a higher wavenumber (~2240–2260 cm⁻¹ ).[1]

Fundamental Principles of Nitrile Detection

The Vibrational Physics